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Compound of Interest

Compound Name: Hex-3-en-5-yn-1-ol

Cat. No.: B14559921 Get Quote

This guide provides a comprehensive overview of the predicted spectroscopic data for Hex-3-
en-5-yn-1-ol, a molecule of interest in synthetic chemistry and drug development due to its

unique combination of functional groups. The document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for acquiring such spectra. This information is intended to

serve as a valuable resource for researchers, scientists, and professionals in drug development

for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Hex-3-en-5-yn-1-ol.
These predictions are based on established principles of spectroscopy and by analogy to

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H on C1 (-CH₂OH) ~3.7 Triplet 2H

H on C2 (-CH₂-) ~2.4 Quartet 2H

H on C3 (=CH-) ~5.6 Triplet of doublets 1H

H on C4 (=CH-) ~6.2 Doublet of triplets 1H

H on C6 (≡CH) ~2.9 Doublet 1H

-OH Variable (typically 1-5) Singlet (broad) 1H

¹³C NMR (Carbon-13 NMR) Data

Carbon Chemical Shift (δ, ppm)

C1 (-CH₂OH) ~60

C2 (-CH₂-) ~32

C3 (=CH-) ~110

C4 (=CH-) ~145

C5 (≡C-) ~83

C6 (≡CH) ~80

Infrared (IR) Spectroscopy
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H (alcohol) 3200-3600 Strong, Broad

C-H (alkyne, sp) ~3300 Strong, Sharp

C-H (alkene, sp²) 3010-3100 Medium

C-H (alkane, sp³) 2850-2960 Medium

C≡C (alkyne) 2100-2260 Medium to Weak

C=C (alkene) 1620-1680 Medium

C-O (alcohol) 1050-1260 Strong

Mass Spectrometry (MS)
m/z Interpretation

96 Molecular Ion (M⁺)

78 Loss of H₂O (M-18)

67 Loss of -CH₂OH (M-31)

53 Propargyl cation ([C₃H₃]⁺)

39 Allyl cation ([C₃H₃]⁺)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra

for an alcohol like Hex-3-en-5-yn-1-ol. Specific parameters may need to be optimized based

on the instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of

solvent depends on the solubility of the compound and the desired chemical shift reference.

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay

may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer)

experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[1]

[2]

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR

crystal.[3] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr and pressing the mixture into a translucent disk.

Background Spectrum: Record a background spectrum of the empty sample holder (salt

plates or ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid, direct injection or a gas chromatography (GC) inlet can be used. For less

volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) may be employed.
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Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method that

typically leads to extensive fragmentation, providing structural information. Softer ionization

techniques can be used to preserve the molecular ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which

is a plot of ion intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. Common fragmentation pathways for alcohols include

α-cleavage and dehydration (loss of water).[4][5]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and

structure elucidation of a novel organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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